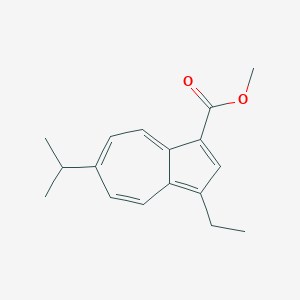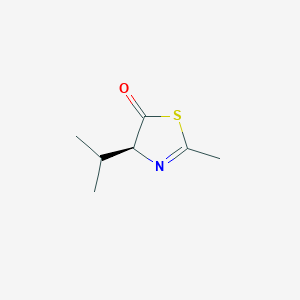
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one varies depending on its application. In the case of its antitumor activity, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of cancer cells by disrupting the microtubule network. In the case of its antibacterial activity, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Its synthesis method is also relatively simple and yields high purity and high yield of the compound. However, one limitation is the lack of information on its toxicity and safety profile, which requires further investigation.
将来の方向性
There are several future directions for the research on (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is also needed to investigate its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods and the optimization of existing methods can lead to the production of new derivatives with improved biological activities.
合成法
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one can be synthesized by reacting 2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, leading to the formation of the desired compound. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential as a fluorescent probe for detecting metal ions in biological systems.
特性
CAS番号 |
123277-66-7 |
|---|---|
製品名 |
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
(4S)-2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3/t6-/m0/s1 |
InChIキー |
HTMGVZODBILCFZ-LURJTMIESA-N |
異性体SMILES |
CC1=N[C@H](C(=O)S1)C(C)C |
SMILES |
CC1=NC(C(=O)S1)C(C)C |
正規SMILES |
CC1=NC(C(=O)S1)C(C)C |
同義語 |
5(4H)-Thiazolone,2-methyl-4-(1-methylethyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
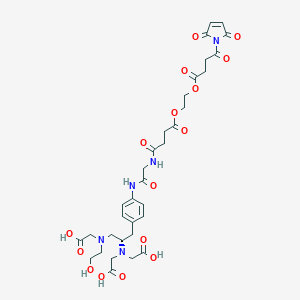
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
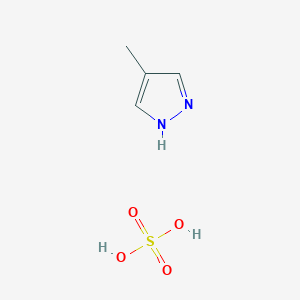
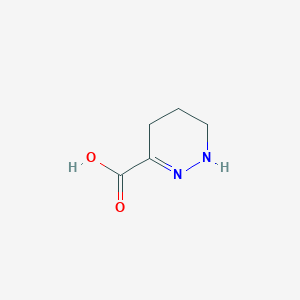
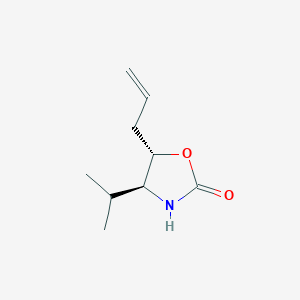
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
